![molecular formula C8H9KN2O2 B2640327 potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1955523-98-4](/img/structure/B2640327.png)

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

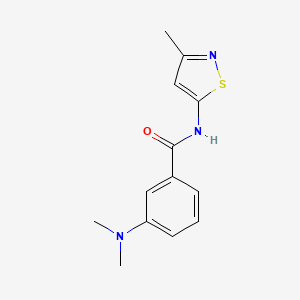

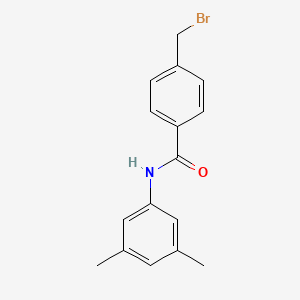

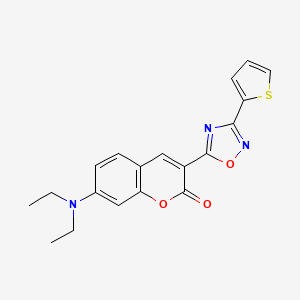

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the CAS Number: 1955523-98-4 . It has a molecular weight of 204.27 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 204.27 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate and its derivatives are pivotal in the synthesis of complex organic molecules. These compounds are intermediates in organic synthesis, particularly in the preparation of bicyclic heterocycles with potential pharmacological activities. For instance, imidazo[1,5-a]pyridines have been synthesized as part of studies into potassium-competitive acid blockers (P-CABs), highlighting their role in developing new pharmaceuticals with improved physicochemical properties and biological activities (Palmer et al., 2007). Moreover, the versatile architecture of the imidazo[1,5-a]pyridine scaffold has been utilized to generate stable N-heterocyclic carbenes, showcasing the structural diversity and utility of these compounds in creating complex molecular structures (Alcarazo et al., 2005).

Applications in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is recognized for its "drug prejudice" scaffold due to its extensive applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and proton pump inhibitor activities. This scaffold is part of various marketed preparations, evidencing its importance in drug design and pharmacology (Deep et al., 2016). Additionally, imidazo[1,5-a]pyridines have been synthesized via innovative methods for the efficient preparation of carboxylic acids, demonstrating their utility in creating bioactive compounds with potential therapeutic applications (Tverdiy et al., 2016).

Propiedades

IUPAC Name |

potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXOJYVVDTXTRN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NC(=C2C1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9KN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)

![2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2640259.png)